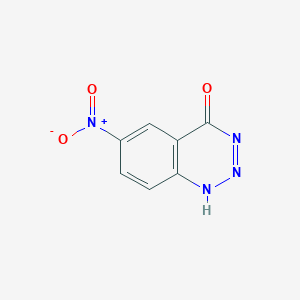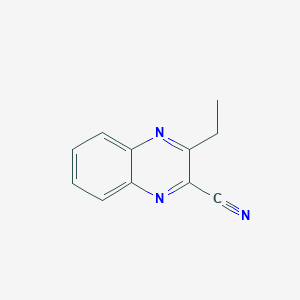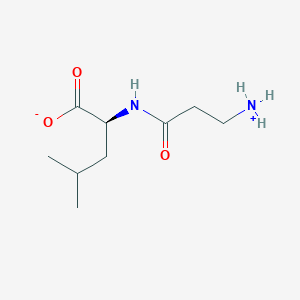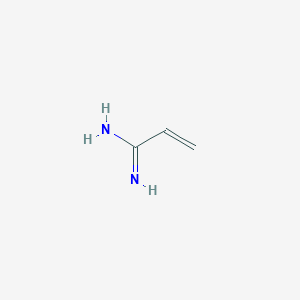
2-Phenazinecarboxylic acid, 3-amino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenazinecarboxylic acid, 3-amino-, methyl ester is a chemical compound with the molecular formula C13H11N3O2. It is commonly known as Methyl-3-amino-2-phenazinecarboxylate or MAPC. This compound has been extensively studied in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of MAPC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and tumor growth. MAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. MAPC has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth of new blood vessels that supply tumors.
Biochemical And Physiological Effects
MAPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MAPC has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, MAPC has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
MAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, MAPC has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which limits its use in in vivo experiments.
Future Directions
There are several future directions for the study of MAPC. One potential direction is the development of new synthesis methods that improve the yield and solubility of MAPC. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MAPC in vivo. This could help to determine the optimal dosage and administration route for MAPC. Additionally, further studies are needed to fully understand the mechanism of action of MAPC and its potential therapeutic applications.
Synthesis Methods
MAPC can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-amino-2-phenazinecarboxylic acid with methyl chloroformate in the presence of triethylamine. The reaction produces MAPC as a white crystalline solid with a yield of around 60%.
Scientific Research Applications
MAPC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MAPC has been studied as a potential treatment for various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
18450-09-4 |
|---|---|
Product Name |
2-Phenazinecarboxylic acid, 3-amino-, methyl ester |
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 3-aminophenazine-2-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)8-6-12-13(7-9(8)15)17-11-5-3-2-4-10(11)16-12/h2-7H,15H2,1H3 |
InChI Key |
NUPNKAOEGIOPGA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
Canonical SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
synonyms |
3-Amino-2-phenazinecarboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
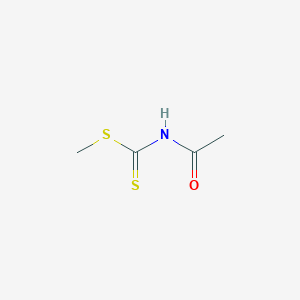

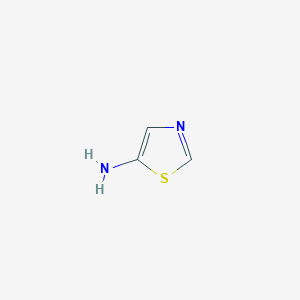
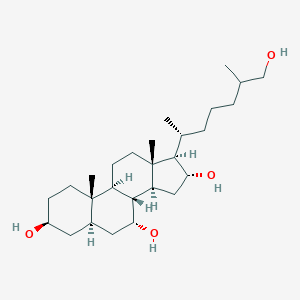
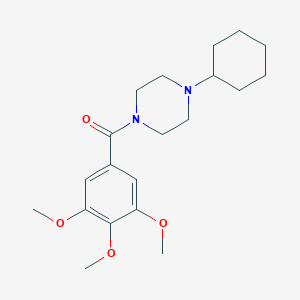
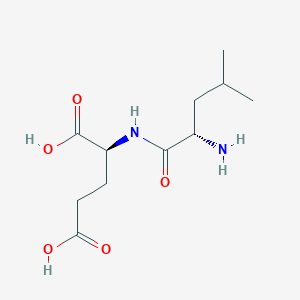
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
